2-Bromo-3-cyclohexyloxy pyridine
Description
2-Bromo-3-cyclohexyloxy pyridine is a brominated pyridine derivative characterized by a cyclohexyloxy substituent at the 3-position and a bromine atom at the 2-position of the pyridine ring.
- Molecular Formula: Likely C₁₁H₁₄BrNO (assuming a cyclohexyloxy group: C₆H₁₁O).
- Molecular Weight: Estimated 272.14 g/mol.
- The bromine atom at the 2-position may influence electronic properties and reactivity, making it a candidate for further functionalization via cross-coupling reactions.
This compound is likely used in pharmaceutical intermediates or agrochemical research, where its substituents could modulate bioavailability and target binding .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-3-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14BrNO/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |
InChI Key |
RMODLJFJMDLLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(N=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Bromopyridine Derivatives
Structural and Physical Properties
The following table compares 2-bromo-3-cyclohexyloxy pyridine with structurally related compounds:
Key Observations:
- Lipophilicity: The cyclohexyloxy group increases logP (octanol-water partition coefficient), making the compound more lipophilic than derivatives with methoxy or pyridinylmethoxy groups .
- Electronic Effects : Bromine’s electron-withdrawing nature is moderated by the electron-donating cyclohexyloxy group, creating a unique electronic profile for nucleophilic aromatic substitution.
This compound:
- Likely undergoes Suzuki-Miyaura cross-coupling at the bromine position, similar to 2-bromo-3-methylpyridine .
- The cyclohexyloxy group may require protection during synthesis due to its sensitivity to strong acids or bases.
Comparison with 5-Bromo-2-methoxy-3-methylpyridine:
- The methoxy group in the latter compound is less bulky, enabling faster reaction rates in palladium-catalyzed couplings .
- Both compounds serve as intermediates for drug discovery, but the cyclohexyloxy derivative’s lipophilicity may favor blood-brain barrier penetration in CNS-targeting pharmaceuticals.
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